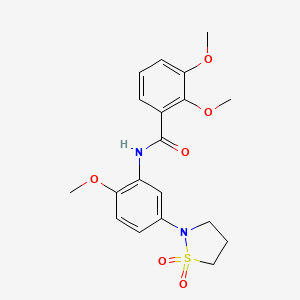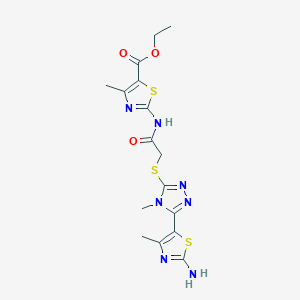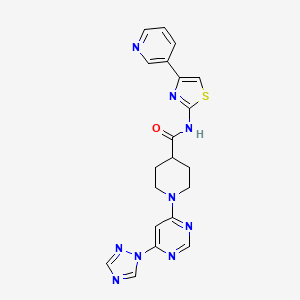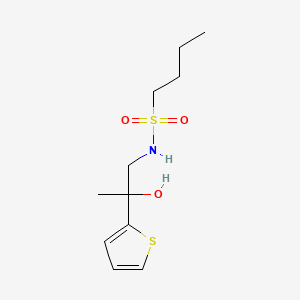![molecular formula C20H19N3O4 B2654133 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide CAS No. 941986-34-1](/img/structure/B2654133.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide” is a complex organic molecule. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also contains a nitrobenzamide group, which is a type of aromatic amide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline group would contribute to the aromaticity of the molecule, while the nitro group would likely add some polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Neuroprotective Agents in Stroke
Research on neuroprotective agents like NBQX (a glutamate antagonist) has been significant in understanding and managing acute ischemic stroke. These studies assess the pharmacokinetics and safety of compounds that could potentially protect brain tissues from damage caused by stroke, indicating a potential area of application for similar compounds in neuroprotection and stroke management (Ingwersen et al., 1994).
Endogenous Toxins and Cancer
The study of nitro aromatic hydrocarbons, focusing on their mutagenicity and carcinogenic potential, underlines the significance of understanding how specific compounds can induce cancer. Research in this area might involve investigating the mutagenic and carcinogenic significance of compounds with similar structures or functions, contributing to our understanding of their roles in cancer development (Tokiwa et al., 1994).
Environmental Health and Pesticide Exposure
Studies on organophosphorus and pyrethroid pesticides in human populations highlight the environmental health impacts of chemical exposure. Similar compounds might be studied for their environmental persistence, human exposure pathways, and effects on health, pointing to a research application in environmental toxicology and public health (Babina et al., 2012).
Metabolic Disorders and Treatment Effects
Nitisinone's role in managing hereditary tyrosinemia type 1 (HT-1) and other tyrosine metabolism disorders showcases the therapeutic applications of chemical compounds in metabolic diseases. Research in this field can extend to the development, optimization, and understanding of new treatments for metabolic disorders (Schiff et al., 2012).
Exposure to Non-persistent Environmental Chemicals
The investigation into human exposure to non-persistent industrial chemicals, such as phthalates and bisphenol A, through biomonitoring studies, is crucial for assessing public health risks. Similar research involving N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide could explore its presence, metabolism, and potential effects in humans (Frederiksen et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(16-5-1-2-6-18(16)23(26)27)21-15-9-10-17-14(12-15)4-3-11-22(17)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUQFGDQDMJECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2654053.png)





![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)
![[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2654065.png)
![N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2654066.png)
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B2654068.png)
![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B2654071.png)

